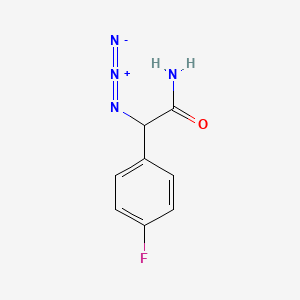

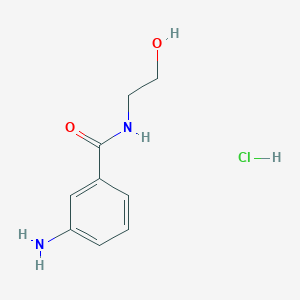

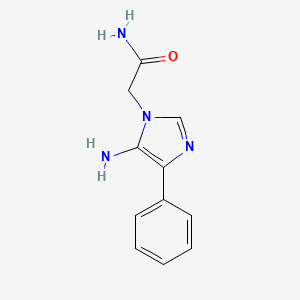

![molecular formula C9H9N3O B1520481 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1240527-14-3](/img/structure/B1520481.png)

2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Descripción general

Descripción

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as AMPP, is an organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family. It is a heterocyclic compound with a bicyclic core structure, which is composed of a six-membered pyridine ring fused with a five-membered pyrimidine ring. AMPP is a highly versatile compound with a wide range of applications in the scientific research field.

Aplicaciones Científicas De Investigación

Green Synthesis Approaches A novel method for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones involves solvent-free conditions catalyzed by BiCl3, highlighting an eco-friendly route due to the absence of solvent and only producing water and alcohol as by-products (Roslan et al., 2015). Similarly, a method utilizing ethylene glycol as a green solvent demonstrated an efficient synthesis pathway for various 4H-pyrido[1,2-a]pyrimidin-4-ones, leveraging non-toxic and environmentally friendly components (Hussain & Liu, 2020).

Chemical Modification and Derivative Synthesis Research into pyrido[1,2-a]pyrimidin-4-one derivatives has led to the development of selective aldose reductase inhibitors with antioxidant activity. This work explores the therapeutic potential of these compounds in managing conditions influenced by aldose reductase activity (La Motta et al., 2007). The exploration of geometrical isomerism in related compounds has also contributed to the synthesis of novel derivatives with potential pharmacological applications (Nishigaki et al., 1971).

Advanced Synthesis Techniques The development of one-pot synthesis methods for pyrido[2,3-d]pyrimidines using nanocatalysts under solvent-free conditions represents an advancement in the synthesis of nitrogen-rich heterocycles. This approach promises efficiency and environmental benefits by minimizing waste and simplifying the synthesis process (Mohsenimehr et al., 2014).

Exploration of Biological Activities Some 4H-pyrido[1,2-a]pyrimidin-4-ones have been studied for their gastroprotective effects, indicating potential for developing new therapeutic agents for protecting the gastric mucosa against damage. This research is vital for identifying new compounds that can serve as prophylactic agents against gastrointestinal injuries caused by NSAIDs (Hermecz et al., 1992).

Mecanismo De Acción

- For sleeping sickness (human African trypanosomiasis), it acts against Trypanosoma brucei rhodesiense, a causative organism. In malaria, it targets Plasmodium falciparum NF54 .

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not available. Volume of distribution and protein binding data are also lacking . Details about its metabolism are currently unknown. No specific data on excretion pathways.

Análisis Bioquímico

Biochemical Properties

2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the enzyme myeloperoxidase (MPO), which is involved in the production of reactive oxygen species (ROS) during inflammatory responses . By inhibiting MPO, this compound can reduce oxidative stress and inflammation, making it a potential candidate for treating cardiovascular disorders and other inflammatory conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of neutrophils and monocytes, which are key players in the immune response . By altering the signaling pathways in these cells, this compound can modulate the production of inflammatory mediators and enhance the resolution of inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of myeloperoxidase, inhibiting its enzymatic activity and preventing the formation of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of myeloperoxidase activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These metabolic processes result in the formation of active and inactive metabolites, which can influence the overall pharmacokinetic profile of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, which facilitates its systemic distribution and prolongs its half-life .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with myeloperoxidase and other cytoplasmic proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biological effects .

Propiedades

IUPAC Name |

2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZENZOKMVUQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)

![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)

![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)